1-Ethyl 3-methyl malonate

説明

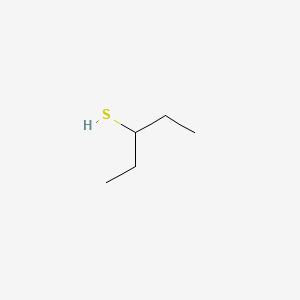

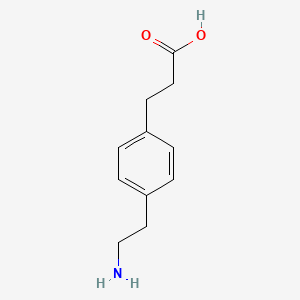

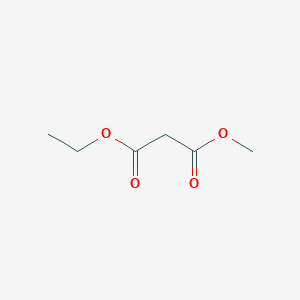

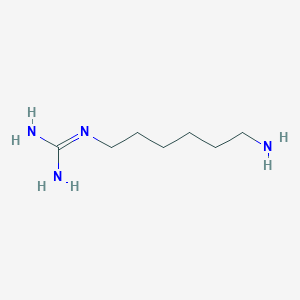

1-Ethyl 3-methyl malonate, also known as Ethyl methyl malonate, is a chemical compound with the molecular formula C6H10O4 . It has an average mass of 146.141 Da and a monoisotopic mass of 146.057907 Da .

Synthesis Analysis

A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, has been described . This synthesis applies the highly efficient selective monohydrolysis of symmetric diesters . The optimal conditions with regard to the type of base, equivalent, co-solvents, and the reaction time have been examined for large-scale reactions .Molecular Structure Analysis

The molecular structure of 1-Ethyl 3-methyl malonate consists of 6 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The ChemSpider ID for this compound is 245163 .Chemical Reactions Analysis

The Malonic Ester Synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .科学的研究の応用

Tetramic Acid Synthesis

1-Ethyl 3-methyl malonate serves as a valuable precursor in the synthesis of tetramic acids. These heterocyclic compounds exhibit diverse biological activities, including antimicrobial and antitumor properties. Researchers utilize 1-ethyl 3-methyl malonate in Dieckmann ring closure reactions to construct tetramic acid frameworks .

Organocatalytic Reactions

Organocatalysis involves using small organic molecules as catalysts. 1-Ethyl 3-methyl malonate participates in organocatalytic decarboxylative Doebner-Knoevenagel reactions. These transformations allow the efficient synthesis of various compounds, such as β-ketoesters and α,β-unsaturated carbonyl compounds .

Oligonucleotide Conjugation

Researchers employ 1-Ethyl 3-methyl malonate for conjugating amino-modified oligonucleotides. By attaching this compound to oligonucleotides, they enhance their stability, cellular uptake, and bioavailability. This application is crucial in nucleic acid-based therapies and diagnostics .

Acylation Reactions

As an acylation agent, 1-Ethyl 3-methyl malonate participates in acylation reactions. These reactions introduce acyl groups into various substrates, leading to the synthesis of diverse organic compounds. Researchers can tailor the acylation conditions to achieve specific functionalizations .

Prion Disease Research

Indole glyoxylamides derived from 1-Ethyl 3-methyl malonate have shown promise in potential Prion disease treatment. Prion diseases are neurodegenerative disorders caused by misfolded proteins. Investigating these compounds may provide insights into therapeutic strategies .

Other Applications

Beyond the mentioned fields, 1-Ethyl 3-methyl malonate may find applications in other areas, such as medicinal chemistry, materials science, and natural product synthesis. Researchers continue to explore its versatile reactivity and potential contributions to various scientific endeavors .

作用機序

Target of Action

1-Ethyl 3-methyl malonate, also known as Propanedioic acid,1-ethyl 3-methyl ester, primarily targets the enolate ions . Enolate ions are formed by the deprotonation of a carbonyl compound, and they play a crucial role in various organic reactions .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation occurs when the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S N 2 reaction, displacing the leaving group by backside attack . This forms a new C−C bond, joining two smaller pieces into one larger molecule .

Biochemical Pathways

The alkylation of enolate ions is a key step in the Malonic Ester Synthesis . This is a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Pharmacokinetics

It’s known that the compound can be detected at nanomolar concentrations, and a good linearity is achieved from nanomolar to millimolar concentrations . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the action of 1-Ethyl 3-methyl malonate is the formation of a substituted monocarboxylic acid . On heating with aqueous hydrochloric acid, the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid .

Action Environment

The action of 1-Ethyl 3-methyl malonate can be influenced by various environmental factors. For instance, the efficiency of the alkylation process can be affected by the nature of the alkylating agent . The alkyl group should be primary or methyl, and preferably should be allylic or benzylic . Secondary halides react poorly, and tertiary halides don’t react at all because a competing E2 elimination of HX occurs instead . Vinylic and aryl halides are also unreactive because a backside approach is sterically prevented .

Safety and Hazards

1-Ethyl 3-methyl malonate can cause serious eye irritation . It is harmful to aquatic life . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . Release to the environment should be avoided . Protective gloves, eye protection, and face protection should be worn when handling this compound .

特性

IUPAC Name |

3-O-ethyl 1-O-methyl propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-10-6(8)4-5(7)9-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRDIZPKBSSVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299096 | |

| Record name | 1-Ethyl 3-methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6186-89-6 | |

| Record name | NSC128183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl 3-methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054691.png)

![Bicyclo[4.2.0]oct-7-ene](/img/structure/B3054695.png)